

Pharmacokinetic and pharmacodynamic comparison of SN-011 and C-176

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SN-011	
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A Comparative Guide to the STING Inhibitors SN-011 and C-176

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of two prominent research compounds, **SN-011** and C-176, both inhibitors of the Stimulator of Interferon Genes (STING) pathway. The information presented is based on publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory disorders, making STING an attractive therapeutic target. **SN-011** and C-176 are two small molecule inhibitors of STING that have been developed for research purposes. This guide offers a head-to-head comparison of their known properties.

Pharmacodynamic Comparison

SN-011 is a potent antagonist of both human and mouse STING, acting as a competitive inhibitor that binds to the cyclic dinucleotide (CDN) binding pocket.[1][2][3] In contrast, C-176 is



a covalent inhibitor that selectively targets a cysteine residue (Cys91) on mouse STING, rendering it inactive against human STING which lacks this specific residue.[4][5]

Table 1: In Vitro Inhibitory Activity

Parameter	SN-011	C-176
Target	Human and Mouse STING	Mouse STING
Mechanism of Action	Competitive antagonist of the CDN binding pocket	Covalent inhibitor targeting Cys91
IC50 (Mouse Cells)	~100 - 127.5 nM (L929, MEFs, BMDMs)	Data not publicly available
IC50 (Human Cells)	~502.8 nM (HFFs)	Inactive

Pharmacokinetic Comparison

Detailed pharmacokinetic data for both **SN-011** and C-176 are limited in publicly available literature. The following table summarizes the available information.

Table 2: Pharmacokinetic Properties

Parameter	SN-011	C-176
Bioavailability	Data not publicly available	Data not publicly available
Half-life	Data not publicly available	Data not publicly available
Distribution	Data not publicly available	Reported to be blood-brain barrier permeable
Metabolism	Data not publicly available	Data not publicly available
Excretion	Data not publicly available	Data not publicly available
In Vivo Administration (Mouse)	5-10 mg/kg, intraperitoneal (i.p.) injection	750 nmol/mouse (~1.34 mg/mL), i.p. injection

In Vivo Efficacy



Both compounds have demonstrated efficacy in mouse models of STING-driven autoimmune disease. **SN-011** has been shown to be well-tolerated and effective in ameliorating autoimmune pathology and preventing death in Trex1-/- mice. C-176 also attenuates STING-associated autoinflammatory disease in mice.

Experimental Protocols STING Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds on the STING pathway in cell culture.

- Cell Seeding: Plate appropriate cells (e.g., mouse embryonic fibroblasts (MEFs) for mouse STING, or human foreskin fibroblasts (HFFs) for human STING) in 96-well plates and culture overnight.
- Compound Treatment: Pre-treat cells with a serial dilution of the test compound (e.g., SN-011) or vehicle control for a specified period (e.g., 2-6 hours).
- STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or by transfecting with interferon stimulatory DNA (ISD).
- Endpoint Measurement: After an appropriate incubation time (e.g., 6-24 hours), measure the downstream effects of STING activation. This can be done by:
 - qRT-PCR: Quantifying the mRNA levels of STING-dependent genes like IFNB1, CXCL10, and IL6.
 - ELISA: Measuring the protein levels of secreted cytokines such as IFN-β in the cell culture supernatant.
 - Western Blot: Assessing the phosphorylation of STING, TBK1, and IRF3.
- Data Analysis: Calculate the IC50 value of the compound by plotting the dose-response curve.

In Vivo Efficacy Study in Trex1-/- Mice (SN-011)

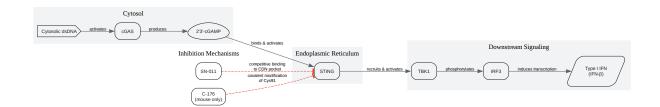


This protocol outlines a general procedure for evaluating the in vivo efficacy of **SN-011** in a mouse model of autoimmune disease.

- Animal Model: Utilize Trex1-/- mice, which spontaneously develop a severe inflammatory autoimmune disease due to the accumulation of endogenous DNA and subsequent STING activation.
- Compound Administration: Administer **SN-011** (e.g., 5 or 10 mg/kg) or a vehicle control to the mice via intraperitoneal (i.p.) injection on a specified schedule (e.g., three times weekly).
- Monitoring: Monitor the health of the mice regularly, including body weight and survival.
- Endpoint Analysis: At the end of the study, or upon euthanasia, collect tissues and blood for analysis.
 - Histology: Assess the level of inflammation in various organs (e.g., heart, lung, liver).
 - Flow Cytometry: Analyze immune cell populations in the spleen and other lymphoid organs.
 - Serology: Measure the levels of autoantibodies and inflammatory cytokines in the serum.
- Data Analysis: Compare the disease parameters between the SN-011-treated and vehicle-treated groups to determine the efficacy of the compound.

Visualizations

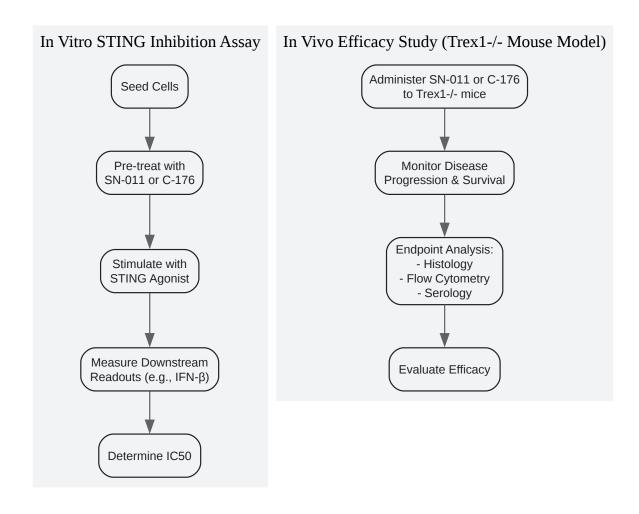




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Caption: Mechanism of STING activation and points of inhibition by SN-011 and C-176.





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Caption: General experimental workflows for assessing STING inhibitors.

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- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic comparison of SN-011 and C-176]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025650#pharmacokinetic-and-pharmacodynamic-comparison-of-sn-011-and-c-176]

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